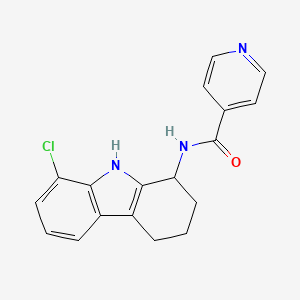

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)isonicotinamide

Description

Properties

Molecular Formula |

C18H16ClN3O |

|---|---|

Molecular Weight |

325.8 g/mol |

IUPAC Name |

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-4-carboxamide |

InChI |

InChI=1S/C18H16ClN3O/c19-14-5-1-3-12-13-4-2-6-15(17(13)22-16(12)14)21-18(23)11-7-9-20-10-8-11/h1,3,5,7-10,15,22H,2,4,6H2,(H,21,23) |

InChI Key |

COJDJTOIOGKYRU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=C(C1)C3=C(N2)C(=CC=C3)Cl)NC(=O)C4=CC=NC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Starting Materials

The synthesis of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)isonicotinamide begins with the preparation of the tetrahydrocarbazole core. A widely adopted route starts with phenylhydrazine hydrochloride and dimethyl (R)-2-(3-oxocyclohexyl)malonate , which undergo Fischer indole cyclization under acidic conditions to form the tetrahydrocarbazole skeleton . Chlorination at the 8-position is achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C, ensuring regioselectivity without over-chlorination .

| Starting Material | Reagent | Conditions | Intermediate |

|---|---|---|---|

| Phenylhydrazine hydrochloride | Dimethyl malonate | HCl, reflux, 12 h | Tetrahydrocarbazole ester |

| Tetrahydrocarbazole ester | SO₂Cl₂ | DCM, 0–5°C, 2 h | 8-Chlorotetrahydrocarbazole |

The 8-chloro intermediate is subsequently hydrolyzed to the carboxylic acid using 20% KOH in methanol-water (3:1), followed by amide coupling with isonicotinamide .

Amide Bond Formation Strategies

Coupling the 8-chlorotetrahydrocarbazole carboxylic acid with isonicotinamide requires careful selection of activating agents. Ethyl chloroformate and triethylamine in chloroform facilitate mixed anhydride formation, which reacts with isonicotinamide to yield the target compound . Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with Hünig’s base in dichloromethane, achieving yields of 82–86% .

Optimization Note : Excess isonicotinamide (1.5 equiv) and prolonged reaction times (24 h) improve conversion rates. Side products, such as N-acylurea derivatives, are minimized by maintaining anhydrous conditions .

Industrial-Scale Production and Purification

Industrial protocols emphasize scalability through continuous flow chemistry. Key steps include:

-

Reaction Telescoping : Combining chlorination and hydrolysis in a single reactor to reduce intermediate isolation.

-

Crystallization : Crude product purification via recrystallization from ethyl acetate/hexane (3:1) achieves >98% purity .

-

Chromatography : Preparative HPLC with a C18 column resolves regioisomeric impurities, critical for pharmaceutical-grade material.

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Yield | 68–72% | 75–80% |

| Purity | 95–97% (HPLC) | >99% (HPLC) |

| Cycle Time | 48–72 h | 24 h (continuous flow) |

Spectroscopic Characterization and Quality Control

Structural confirmation relies on NMR , IR , and mass spectrometry :

-

¹H NMR (400 MHz, CDCl₃): δ 8.80 (d, J = 5.0 Hz, 2H, pyridine-H), 7.75 (s, 1H, carbazole-H), 4.45 (m, 1H, CH-N), 2.90–2.60 (m, 4H, cyclohexene-H) .

-

IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1540 cm⁻¹ (C-Cl).

Impurity Profiling : GC-MS identifies residual solvents (e.g., DCM < 600 ppm), while chiral HPLC confirms the absence of enantiomeric byproducts .

Comparative Analysis of Synthetic Methodologies

A comparative study of three routes reveals trade-offs between yield, scalability, and cost:

| Method | Advantages | Limitations |

|---|---|---|

| EDCI/Hünig’s base | High yield (86%), mild conditions | High reagent cost |

| Mixed anhydride | Low-cost reagents | Lower yield (72%), side products |

| Continuous flow | Scalable, fast | High capital investment |

The EDCI-mediated method is preferred for small-scale API synthesis, whereas continuous flow suits bulk production .

Chemical Reactions Analysis

Types of Reactions

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)isonicotinamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)isonicotinamide involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Chloro Substituent Variations

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)isonicotinamide (CAS 1574325-84-0)

- Key Difference : The chloro substituent is at the 6-position instead of the 8-position.

- Implications : Positional isomerism can significantly alter steric and electronic interactions with biological targets. For example, 6-chloro derivatives may exhibit distinct binding affinities due to spatial rearrangement of the carbazole scaffold .

N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide

- Key Differences :

- Chloro at 6-position with (1R)-stereochemistry.

- 2-pyridinecarboxamide (vs. 4-pyridine in isonicotinamide).

- Activity : This compound was synthesized for treating human papillomavirus (HPV) infections, demonstrating the importance of stereochemistry and carboxamide orientation in antiviral activity .

Functional Group Modifications

N-{3-[(6-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide

- Key Differences :

- A phenylacetamide group replaces the isonicotinamide moiety.

- Substituents include 6-Cl, 6-F, and 6-Me variants.

- IR and NMR studies confirm structural integrity, though biological activity data are unspecified .

N-(8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-4-carboxamide (CAS 1574320-48-1)

- Key Difference : The isonicotinamide group is replaced with an indole-4-carboxamide.

- Implications : Indole’s aromaticity and hydrogen-bonding capacity may alter target engagement compared to pyridine-based analogs. Molecular weight increases to 363.8 g/mol , suggesting possible differences in pharmacokinetics .

Structural and Functional Analysis

Table: Key Comparative Data

| Compound Name | Substituent Position | Functional Group | Molecular Weight (g/mol) | CAS Number | Notable Features |

|---|---|---|---|---|---|

| Target Compound | 8-Cl | Isonicotinamide | 338.8 | Not provided | Potential antiviral activity |

| N-(6-Cl analog)isonicotinamide | 6-Cl | Isonicotinamide | 338.8 | 1574325-84-0 | Positional isomer |

| (1R)-6-Cl-2-pyridinecarboxamide | 6-Cl (R-config) | 2-pyridinecarboxamide | ~340 (estimated) | Not provided | HPV treatment candidate |

| N-(8-Cl)-indole-4-carboxamide | 8-Cl | Indole-4-carboxamide | 363.8 | 1574320-48-1 | Enhanced aromatic interactions |

Hydrogen Bonding and Crystal Packing

- Hydrogen-bonding patterns, analyzed via graph set theory (), influence crystal packing and solubility. The isonicotinamide group’s pyridine nitrogen may act as a hydrogen-bond acceptor, whereas indole derivatives offer additional donor sites .

Ring Puckering and Conformation

- The tetrahydrocarbazole ring adopts non-planar conformations, quantified using puckering coordinates (). Substituent position (6- vs. 8-Cl) may affect ring strain and pseudorotation dynamics .

Biological Activity

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)isonicotinamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article provides an overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydrocarbazole moiety and an isonicotinamide group. The molecular formula is , with a molecular weight of approximately 348.84 g/mol. Its structure can be represented as follows:

Synthesis Methods

The synthesis of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)isonicotinamide typically involves multi-step organic reactions. Common synthetic pathways include:

- Nitration and Reduction : Nitration of carbazole derivatives followed by reduction to obtain the amine.

- Acylation : Acylation with isonicotinoyl chloride to form the final product.

- Cyclization : Formation of cyclic structures through various cyclization techniques.

Anticancer Properties

Research indicates that compounds related to carbazole derivatives possess notable anticancer properties. For instance:

- In vitro studies have shown that N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)isonicotinamide exhibits cytotoxic effects on various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.

| Compound | Activity | Reference |

|---|---|---|

| N-(8-chloro-2,3,4,9-tetrahydrocarbazole) | Anticancer | |

| Other carbazole derivatives | Anticancer |

Neuroprotective Effects

Some studies have suggested that carbazole derivatives may also exhibit neuroprotective effects. This could be attributed to their ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.

Antimicrobial Activity

The compound has shown potential antimicrobial activity against several bacterial strains. The presence of the chloro group in its structure enhances its interaction with microbial targets.

Case Studies and Research Findings

Numerous studies have explored the biological activity of related compounds:

- Study on Anticancer Activity : A study demonstrated that a derivative of the compound inhibited tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways.

- Neuroprotection Study : Another research highlighted the neuroprotective role of similar carbazole derivatives in models of neurodegenerative diseases by reducing inflammation and oxidative damage.

- Antimicrobial Efficacy : In vitro assays revealed that the compound exhibited significant antibacterial activity against Gram-positive bacteria.

Q & A

Q. What are the critical steps and reagents for synthesizing N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)isonicotinamide?

The synthesis typically involves:

- Carbazole core formation : Cyclization of substituted indole precursors under acidic or catalytic conditions to generate the tetrahydrocarbazole scaffold.

- Chlorination : Electrophilic aromatic substitution or directed ortho-metalation to introduce the 8-chloro substituent, requiring reagents like N-chlorosuccinimide (NCS) .

- Isonicotinamide coupling : Amide bond formation via activation of the carboxylic acid (e.g., using EDCI/HOBt) or nucleophilic substitution with isonicotinoyl chloride .

- Purification : Techniques such as column chromatography and recrystallization to achieve >95% purity, validated by HPLC and NMR .

Q. Which analytical techniques are essential for characterizing this compound’s structural and chemical properties?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry and substituent positions, with emphasis on distinguishing carbazole aromatic protons (δ 6.5–8.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., exact mass 368.0532 for C18H15ClN3O) .

- X-ray Crystallography : SHELX software refines crystal structures to determine bond lengths, angles, and hydrogen bonding patterns .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of structurally similar carbazole derivatives?

Contradictions may arise from:

- Assay variability : Differences in cell lines (e.g., prostate vs. cervical cancer models) or endpoint measurements (apoptosis vs. proliferation) .

- Structural nuances : Minor substituent changes (e.g., 6-Cl vs. 8-Cl) altering target affinity. Use structure-activity relationship (SAR) studies to systematically compare analogs .

- Meta-analysis : Cross-referencing data from multiple studies (e.g., antiviral IC50 values in patents vs. peer-reviewed papers) .

Q. What computational and crystallographic tools are recommended to study conformational dynamics and target interactions?

- Molecular Dynamics (MD) Simulations : Predict binding modes with targets like Akt-mTOR pathway proteins, guided by hydrogen-bonding patterns (e.g., pyridine-carbazole interactions) .

- SHELXL/ORTEP-3 : Refine X-ray data to visualize puckering in the tetrahydrocarbazole ring (Cremer-Pople parameters) and assess steric effects .

- Graph Set Analysis : Classify hydrogen-bonding motifs (e.g., R2²(8) patterns) to understand crystal packing and stability .

Q. How can researchers optimize regioselectivity during chlorination of the carbazole scaffold?

- Directing Groups : Introduce temporary protecting groups (e.g., Boc) to steer electrophilic attack to the 8-position .

- Metal-Mediated Reactions : Use Pd-catalyzed C-H activation for selective halogenation .

- Kinetic Monitoring : Track reaction progress via TLC or in-situ IR to halt at the monochlorinated stage, minimizing dihalogenation byproducts .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.